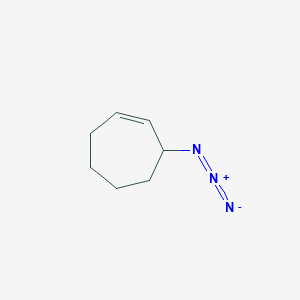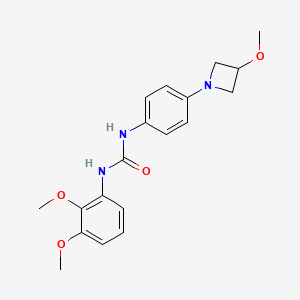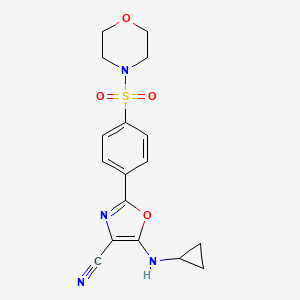
5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been studied extensively for its potential as a therapeutic agent for various autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of compounds related to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile have been a subject of interest. One study detailed the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, demonstrating the versatility of oxazole derivatives in chemical synthesis. These compounds, containing phthalimidoalkyl substituents, show the potential for further functionalization and application in diverse chemical reactions (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). Similarly, the reaction of 3,3-dichloro-2-dichloroacetylaminoacrylonitrile with amines to form 4-cyanooxazoles highlights the reactivity and potential for creating structurally diverse oxazole derivatives (Pil'o, Brovarets, Romanenko, & Drach, 2002).
Anticancer Research
Several studies have explored the anticancer properties of oxazole derivatives. For example, the synthesis and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated promising results against a panel of cancer cell lines, underscoring the potential of these compounds in the development of new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018). This is further supported by the synthesis and pharmacological evaluation of thiazole-oxoindole hybrid compounds, which showed moderate to good cytotoxic activity against various cancer cell lines (Ammar, El-Sharief, Mohamed, Mehany, & Ragab, 2018).
Antimicrobial Applications
The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight another potential application area. Some derivatives exhibited good to moderate activities against test microorganisms, suggesting the usefulness of oxazole derivatives in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Analysis and Design
Research on the structural analysis of compounds similar to 5-(Cyclopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, such as the design, synthesis, and crystal structure analysis of indazole derivatives, provides insights into the molecular design and optimization for specific biological activities (Lu et al., 2020).
Propriétés
IUPAC Name |
5-(cyclopropylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-11-15-17(19-13-3-4-13)25-16(20-15)12-1-5-14(6-2-12)26(22,23)21-7-9-24-10-8-21/h1-2,5-6,13,19H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMRRFXJHYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


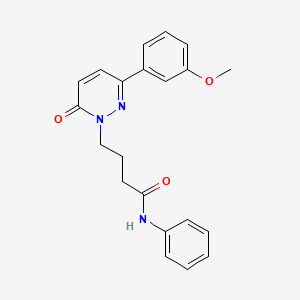
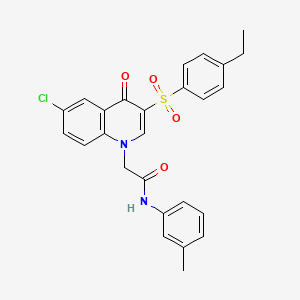
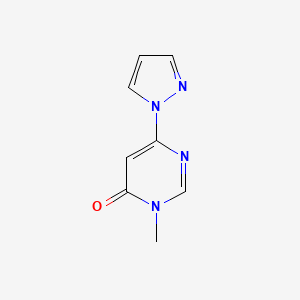
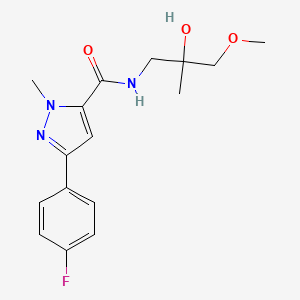
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)
![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)
![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
